4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-8-10-17(11-9-16)23(20,21)18-14-4-6-15(7-5-14)19-12-2-3-13-19/h2-13,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHTIXDWSGWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives .
Scientific Research Applications
Anticancer Potential
Research indicates that 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide exhibits significant anticancer activity. It has been shown to inhibit carbonic anhydrase enzymes and modulate the Wnt/β-catenin signaling pathway, which are critical in tumor growth and survival. In various studies, this compound has demonstrated efficacy against multidrug-resistant cancer cells, making it a promising candidate for further development in cancer therapy .
Case Study: In Vitro Efficacy
In a study evaluating a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, the compound was tested against human tumor cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results showed that certain derivatives exhibited IC values as low as 3 µM, indicating potent cytotoxicity . The apoptotic mechanisms were further analyzed through assays measuring phosphatidylserine translocation and caspase activation.
Enzyme Inhibition
The compound's ability to inhibit carbonic anhydrases (CAs), particularly CA IX, has been highlighted in recent studies. These enzymes are implicated in various physiological processes, including pH regulation and fluid balance, and their overexpression is often associated with tumor progression.
Selectivity and Mechanism
The selectivity of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide for CA IX over other isoforms suggests potential for targeted therapy with reduced side effects. Inhibition studies have demonstrated IC values ranging from 10.93 to 25.06 nM against CA IX, showcasing its potency .
Structural Similarities and Variants
Several compounds share structural features with 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide, each exhibiting unique biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | Structure | Dual-targeting anticancer activity |
| 4-Methoxy-N-[4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl]benzenesulfonamide | Structure | Contains a pyridazine moiety |
| 4-Methoxy-N-[4-(pyrrole-2-carbonyl)phenyl]benzenesulfonamide | Structure | Features a carbonyl group |
These analogs provide insights into the structure–activity relationship (SAR), which is crucial for optimizing the therapeutic potential of sulfonamide derivatives .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Benzenesulfonamide Derivatives
Key Observations :
Key Observations :
- The target compound’s pyrrole moiety may confer selectivity for cancer cells over normal cells, as seen in structurally related derivatives .
- Pyrazoline-containing analogs () exhibit stronger enzyme inhibition due to their planar geometry and hydrogen-bonding capacity, suggesting that the pyrrole group in the target compound may trade some enzymatic potency for improved solubility .
Biological Activity
4-Methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the context of cancer therapeutics. Its unique structure, featuring a methoxy group and a pyrrole moiety, allows it to interact with various biological targets, notably human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.
- Molecular Formula : C17H16N2O3S
- Molar Mass : 328.39 g/mol
- CAS Number : 383147-41-9
Target of Action
The primary targets of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are:
- Human Carbonic Anhydrase (hCA) : This enzyme plays a crucial role in regulating acid-base balance and facilitating CO2 transport in tissues.
- Wnt/β-Catenin Signaling Pathway : This pathway is integral to cell proliferation and differentiation, often implicated in cancer progression.
Mode of Action
The compound acts as an inhibitor of hCA, which leads to decreased bicarbonate production. This inhibition can disrupt various biochemical pathways essential for tumor growth and survival. Additionally, it modulates the Wnt/β-catenin signaling pathway, impacting gene expression related to cancer cell proliferation and survival.
Anticancer Potential
Research indicates that 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide exhibits significant anticancer activity. Key findings include:
- Inhibition of Cancer Cell Viability : The compound has shown effectiveness against various cancer cell lines, including multidrug-resistant cells. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 3.99 ± 0.21 |
| CCRF-CM | 4.51 ± 0.24 |
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, characterized by increased levels of cleaved caspases 3 and 9 .
Study on Dual Targeting
A recent study highlighted the dual-targeting capability of this compound against hCA and the Wnt/β-catenin pathway. The study reported that the compound effectively inhibited hCA with a Ki value as low as 6.8 nM and suppressed key target genes associated with the Wnt pathway (MYC, Fgf20, Sall4). Furthermore, it restored sensitivity to doxorubicin in resistant cancer cell lines .
Structure-Activity Relationship
The structural features of 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are critical for its biological activity. Variations in substituents have been shown to affect potency and selectivity against cancer cells. For example, modifications leading to enhanced lipophilicity have correlated with increased anticancer efficacy .
Synthesis
The synthesis typically involves:
- Reaction of 4-methoxybenzenesulfonyl chloride with 4-(1H-pyrrol-1-yl)aniline .
- Use of a base like triethylamine to neutralize HCl produced during the reaction.
This method allows for high yield and purity, essential for further biological testing .
Q & A
Q. What are the key steps in synthesizing 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrrole-substituted aniline intermediate via nucleophilic aromatic substitution using pyrrole and 4-nitrochlorobenzene, followed by reduction to yield 4-(1H-pyrrol-1-yl)aniline.
- Step 2: Sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Validation of the product is achieved through NMR, HPLC, and mass spectrometry .
Q. What characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography resolves the 3D molecular geometry, particularly the orientation of the methoxy and pyrrole groups relative to the sulfonamide core.
- 1H/13C NMR confirms substituent positions, with characteristic shifts for the methoxy group (~δ 3.8 ppm) and pyrrole protons (~δ 6.2–6.8 ppm).
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₇H₁₆N₂O₃S).
Cross-referencing with crystallographic data from structurally related sulfonamides enhances accuracy .
Q. How does the compound’s solubility and stability affect experimental design?
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO is recommended for biological assays.
- Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the sulfonamide bond. Storage at –20°C in anhydrous environments minimizes degradation.
Stability studies using accelerated thermal gravimetric analysis (TGA) and pH-dependent UV-Vis spectroscopy are advised .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency in pyrrole-substituted intermediate synthesis.
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer during sulfonylation, reducing side-product formation.
- Process Analytical Technology (PAT): Monitor reaction progress in real-time via in-line FTIR or Raman spectroscopy to adjust parameters dynamically .
Q. What computational methods are effective in predicting the compound’s bioactivity?
- Molecular Docking: Simulate interactions with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina, focusing on sulfonamide-Zn²+ coordination.
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. For example, electron-donating methoxy groups enhance binding affinity in certain isoforms.
- MD Simulations: Assess conformational stability in aqueous environments using GROMACS, identifying potential hydrolysis-prone regions .
Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved?
- Bioavailability Analysis: Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic limitations.
- Metabolite Profiling: Use LC-MS to detect active metabolites that may contribute to in vivo efficacy.
- Structural Modifications: Introduce fluorine atoms or PEGylated groups to improve membrane permeability and reduce first-pass metabolism .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics, confirming entropy-driven interactions typical of sulfonamide-enzyme complexes.
- X-ray Crystallography: Resolve co-crystal structures with target enzymes to visualize binding poses and hydrogen-bonding networks .
Q. How do structural analogs of this compound inform SAR studies?
- Pyrrole Modifications: Replacing the pyrrole with imidazole (e.g., 4-methoxy-N-[4-(1H-imidazol-1-yl)phenyl]benzenesulfonamide) alters π-π stacking interactions, affecting potency.
- Methoxy Positional Isomerism: Shifting the methoxy group from para to meta reduces steric hindrance in some enzyme active sites, as shown in crystallographic comparisons .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Cell Line Profiling: Screen panels of cancer/normal cell lines (e.g., NCI-60) to identify lineage-specific sensitivities linked to target enzyme overexpression.
- Redox Activity Interference: Control for false positives via ROS scavengers (e.g., NAC) in assays using tetrazolium-based dyes (MTT/XTT).
- Transcriptomic Correlation: Integrate RNA-seq data to correlate cytotoxicity with pathway activation (e.g., apoptosis vs. autophagy) .
Q. What experimental controls are critical in assessing off-target effects?
- Counter-Screening: Test against related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to evaluate selectivity.
- CRISPR Knockout Models: Use isoform-specific KO cell lines to confirm on-target activity.
- Negative Controls: Include sulfonamide derivatives lacking the pyrrole moiety to isolate structural contributions to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
